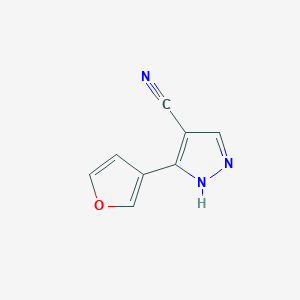

3-(furan-3-yl)-1H-pyrazole-4-carbonitrile

Description

3-(Furan-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a furan-3-yl group and a nitrile group at the 4-position. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties.

The synthesis of pyrazole-4-carbonitriles typically involves cyclocondensation reactions. For example, 1-phenyl-3-aryl-1H-pyrazole-4-carbonitriles are synthesized via reactions of hydrazine derivatives with α,β-unsaturated ketones, followed by acetylation .

Properties

IUPAC Name |

5-(furan-3-yl)-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJZKXZSJHSBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(Furan-3-yl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Structure and Synthesis

The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry. The furan moiety contributes to its unique chemical properties, enhancing its biological activity. Various synthetic routes have been explored to obtain 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile, often involving multicomponent reactions that yield high purity and yield.

1. Antimicrobial Activity

Research indicates that 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL |

| Escherichia coli | 0.30 μg/mL |

| Pseudomonas aeruginosa | 0.35 μg/mL |

These results suggest that the compound not only inhibits bacterial growth but also displays bactericidal activity, as evidenced by minimum bactericidal concentrations (MBC) that align closely with MIC values .

2. Anticancer Activity

The anticancer potential of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile has been explored in various cancer cell lines. Studies have shown:

- Cell Lines Tested : H460 (lung cancer), A549 (lung cancer), HT-29 (colon cancer), SMMC-7721 (liver cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to strong antiproliferative effects .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been substantiated through various assays:

- Carrageenan-Induced Edema Model : The compound significantly reduced paw edema in rats, comparable to standard anti-inflammatory drugs like ibuprofen.

- Nitric Oxide Production : It inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, demonstrating potential for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile:

- Study on Antimicrobial Efficacy : A study conducted on five pyrazole derivatives, including the target compound, showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria with significant inhibition zones .

- Anticancer Research : In a comparative study involving various pyrazole derivatives, 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile was identified as one of the most potent inhibitors of tumor growth in vivo models .

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Its mechanism is often linked to the inhibition of specific molecular targets involved in cancer progression.

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile and evaluated their anticancer activity against human liver carcinoma cells. The results indicated that compounds possessing both furan and pyrazole rings demonstrated enhanced cytotoxicity, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Comparative Analysis : In another investigation, a series of pyrazole derivatives were tested against multiple cancer types, including lung and breast cancers. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

Antibacterial and Antifungal Activities

The compound has shown promise as an antimicrobial agent. Its structural features contribute to its ability to inhibit the growth of various pathogens.

Data Overview

- Antifungal Efficacy : In bioassays against Rhizoctonia solani, several derivatives demonstrated complete growth inhibition at concentrations as low as 20 mg/L. Notably, compounds with dual furan substituents exhibited the strongest antifungal activity, with effective concentrations (EC50) around 3.20 mg/L .

- Antibacterial Testing : A study evaluated the antibacterial properties of furan-containing pyrazole derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibitory effects which suggest their potential as therapeutic agents in treating bacterial infections .

Anti-inflammatory Applications

The anti-inflammatory potential of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile has also been explored. Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines, providing a basis for their use in inflammatory diseases.

Research Findings

A recent study highlighted that certain derivatives could reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs . The ability to modulate inflammatory pathways makes these compounds candidates for further pharmacological development.

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The furan-3-yl group (electron-rich) contrasts with nitro (electron-deficient) or arylthio (polarizable) substituents, altering reactivity in nucleophilic or electrophilic reactions .

- Steric Effects : Bulky groups like 2,4-dinitrophenyl reduce solubility but enhance π-stacking in crystal structures .

- Hydrogen Bonding : The oxo group in dihydro pyrazoles enables intermolecular H-bonding, influencing crystallinity .

Physical and Spectral Properties

- Melting Points: 3-(Furan-3-yl)-1H-pyrazole-4-carbonitrile (predicted): ~150–160°C (based on furan’s low polarity). 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile: 228–229°C . 3-Nitro-1H-pyrazole-4-carbonitrile: Higher m.p. (>200°C) due to nitro group rigidity .

- Spectroscopic Data :

Crystallographic and Computational Insights

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile typically involves:

- Formation of pyrazole ring systems through condensation or cyclization reactions involving hydrazines and appropriate β-dicarbonyl or equivalent precursors.

- Introduction of the furan substituent either via direct coupling reactions (e.g., Suzuki coupling) or by using furan-containing starting materials.

- Installation of the cyano group at the 4-position of the pyrazole ring, often achieved through nitrile-containing precursors or post-cyclization functional group transformations.

Preparation via Diaza-1,3-diene Intermediates and Hydrazine Cyclization

A well-documented method involves preparing 3-(aryl or heteroaryl)-1H-pyrazole-4-carbonitriles via cyclization of 1,2-diaza-1,3-diene intermediates with hydrazine derivatives:

- Step 1: Synthesis of 3-(phenyldiazenyl)but-2-enenitrile derivatives as precursors, prepared from ethyl 2-chloroacetoacetate reacting with phenylhydrazine under mild conditions in ethanol/water mixture.

- Step 2: Heating the diaza-1,3-diene intermediate with hydrazine in sealed tubes under nitrogen atmosphere at elevated temperatures (~90 °C) for several hours.

- Step 3: Workup involves extraction with ethyl acetate, drying, concentration, and purification by silica gel chromatography to isolate the substituted pyrazole-4-carbonitrile derivatives.

This method yields pyrazoles with various substituents, and by replacing phenyl with furan moieties in the diaza-1,3-diene intermediate, 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile can be synthesized analogously.

Suzuki Coupling-Based Synthesis Using Bromofuran Precursors

Another advanced approach employs Suzuki cross-coupling reactions to introduce the furan ring onto a pyrazole or imidazole scaffold:

- Starting Material: Methyl-2,3-dibromofuran-5-yl carboxylate serves as the furan-containing building block.

- Step 1: Sequential Suzuki couplings with boronic acids (e.g., 4-pyridylboronic acid) install desired substituents.

- Step 2: Hydrolysis and deprotection steps convert intermediates to ketones or aldehydes.

- Step 3: Condensation with hydrazine or methylhydrazine forms the pyrazole ring.

- This method allows for the modular assembly of trisubstituted pyrazoles with furan rings, including 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile derivatives.

Catalytic Methods Using Nanoparticle-Supported Catalysts

Recent advances include catalytic synthesis of pyrazole derivatives using heterogeneous catalysts:

- Catalyst: Dioxomolybdenum complex supported on silica-coated magnetite nanoparticles.

- Reaction: One-pot condensation of β-dicarbonyl compounds with hydrazines under mild conditions.

- This catalyst system offers high efficiency, recyclability, and good yields of pyrazole-4-carbonitriles, potentially adaptable for furan-substituted analogues.

Comparative Data Table of Preparation Methods

Detailed Experimental Findings

- Reaction Conditions: The sealed tube method involves stirring the reaction mixture under nitrogen to avoid oxidation, with reaction times around 4 hours at 90 °C, monitored by thin-layer chromatography (TLC).

- Purification: Post-reaction, organic extraction followed by drying over anhydrous sodium sulfate and column chromatography using ethyl acetate/hexane mixtures yields the pure pyrazole carbonitrile compounds.

- Characterization: Products are confirmed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination.

- Catalyst Efficiency: The dioxomolybdenum catalyst system shows high turnover numbers, easy magnetic separation, and reusability for multiple cycles without significant loss of activity.

Summary and Recommendations

The preparation of 3-(furan-3-yl)-1H-pyrazole-4-carbonitrile is effectively achieved via:

- Diaza-1,3-diene intermediates cyclized with hydrazine for straightforward synthesis with good yields.

- Suzuki coupling strategies for more complex derivatives and structural diversification.

- Nanoparticle-supported catalysis for environmentally friendly and efficient synthesis.

Selection of the method depends on the desired scale, structural complexity, and available resources. For industrial or large-scale synthesis, the sealed tube hydrazine cyclization offers simplicity and robustness. For medicinal chemistry and SAR studies requiring diverse analogues, Suzuki coupling provides versatility. Catalytic nanoparticle methods offer green chemistry advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.